

# "spectroscopic data for Tetrakis(4-bromophenyl)methane (NMR, IR, Mass Spec)"

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## Compound of Interest

Compound Name: Tetrakis(4-bromophenyl)methane

Cat. No.: B171993

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## Spectroscopic Profile of Tetrakis(4-bromophenyl)methane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for **Tetrakis(4-bromophenyl)methane**, a key building block in the synthesis of porous organic frameworks and other advanced materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition. This information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

## Spectroscopic Data Summary

The spectroscopic data for **Tetrakis(4-bromophenyl)methane** is summarized in the tables below, providing a clear and concise reference for its structural characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Solvent
7.41	Doublet	8.7	8H	CDCl <sub>3</sub>
7.02	Doublet	8.7	8H	CDCl <sub>3</sub>
8.0 - 6.5	Multiplet	-	16H	DMSO-d <sub>6</sub>

<sup>13</sup>C NMR Data[1]

Chemical Shift ( $\delta$ ) ppm	Assignment	Solvent
145.06	C-2 (C-Br)	DMSO-d <sub>6</sub>
132.86	C-4 (Ar-CH)	DMSO-d <sub>6</sub>
131.55	C-3 (Ar-CH)	DMSO-d <sub>6</sub>
120.40	C-5 (Ar-C)	DMSO-d <sub>6</sub>
63.66	C-1 (Quaternary C)	DMSO-d <sub>6</sub>

## Infrared (IR) Spectroscopy[1]

Wavenumber (cm <sup>-1</sup> )	Description
2960	C-H stretch (aromatic)
1569	C=C stretch (aromatic)
1486	C=C stretch (aromatic)
1393	C-H bend
1181	C-H bend
1072	C-H in-plane bend
1005	C-H in-plane bend
951	C-H out-of-plane bend
908	C-H out-of-plane bend
808	C-Br stretch
750	C-H out-of-plane bend
528	Ring deformation
507	Ring deformation

## Mass Spectrometry (MS)[1]

m/z	Interpretation
636	Molecular Ion [M] <sup>+</sup>
555	[M-Br] <sup>+</sup>
319	Fragment
279	Fragment
239	Fragment
198	Fragment

Predicted Monoisotopic Mass: 631.7985 Da[2]

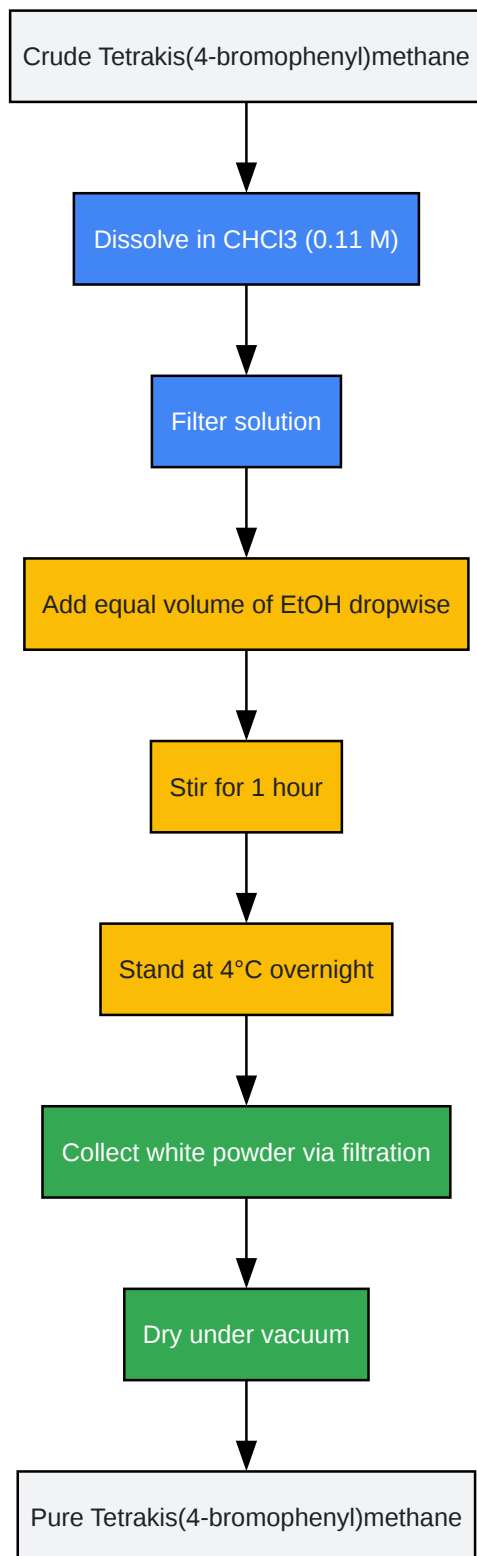
## Experimental Protocols

The following sections outline the methodologies employed for the synthesis and spectroscopic analysis of **Tetrakis(4-bromophenyl)methane**.

### Synthesis and Purification

**Tetrakis(4-bromophenyl)methane** can be synthesized via the bromination of tetraphenylmethane.<sup>[3]</sup> A typical purification method involves recrystallization. In one procedure, the crude product is dissolved in chloroform ( $\text{CHCl}_3$ ) to create a 0.11 M solution. This solution is then filtered. An equal volume of ethanol ( $\text{EtOH}$ ) is added dropwise to the stirring chloroform solution over one hour. The mixture is then allowed to stand overnight at approximately  $4^\circ\text{C}$ . The resulting white powder is collected on a glass frit and dried under vacuum.<sup>[3]</sup>

## Synthesis and Purification Workflow



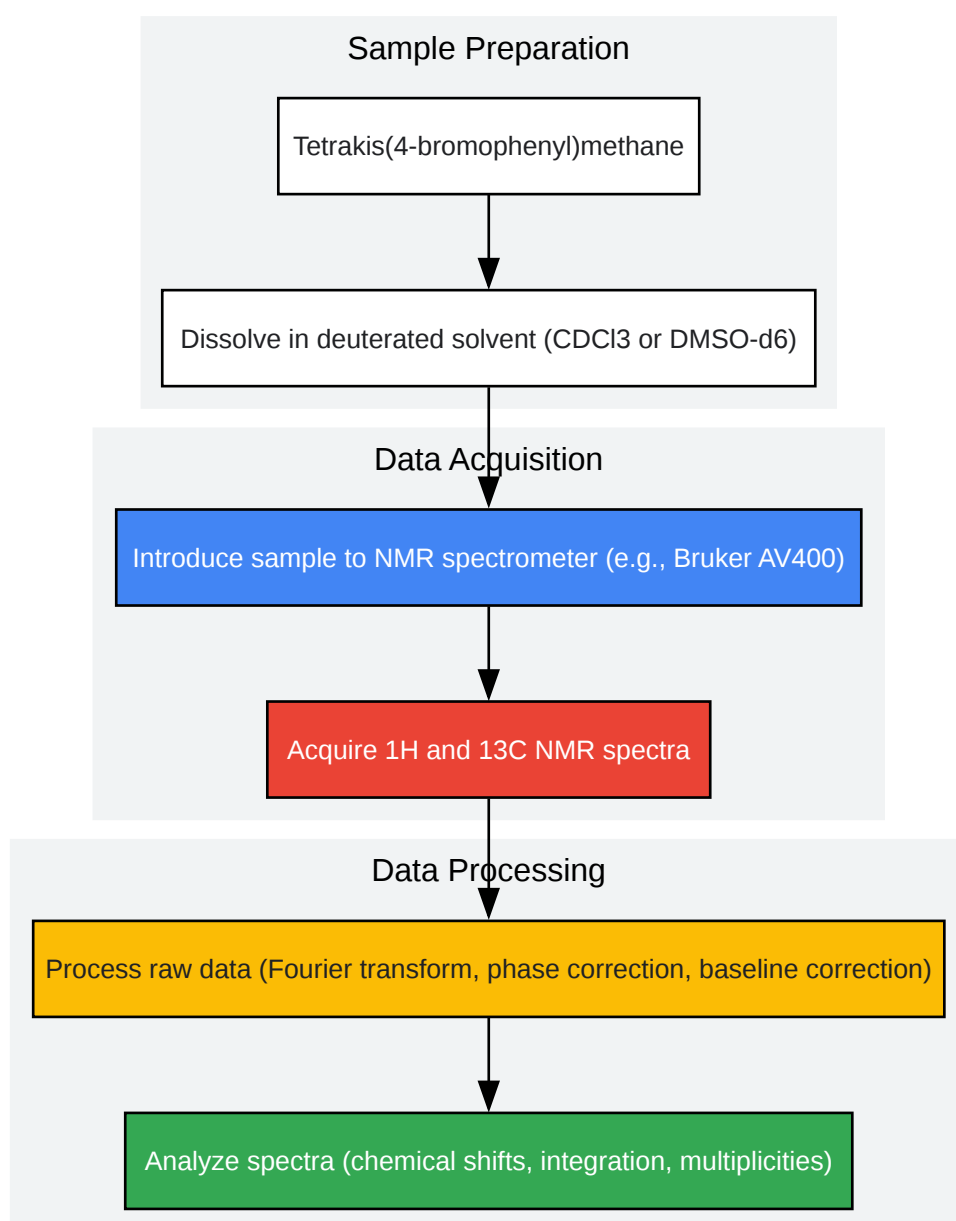
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Caption: Workflow for the purification of **Tetrakis(4-bromophenyl)methane**.

## NMR Spectroscopy

Proton ( $^1\text{H}$ ) and Carbon-13 ( $^{13}\text{C}$ ) NMR spectra were acquired on spectrometers such as a Bruker AV400, Varian INOVA-400M, or a Bruker DRX-500.[4] For  $^1\text{H}$  NMR, the instrument operates at a frequency of 400 MHz or 500 MHz, while for  $^{13}\text{C}$  NMR, the frequency is 100 MHz or 125 MHz.[4] Samples were dissolved in deuterated solvents such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ).

### NMR Spectroscopy Experimental Workflow



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Caption: General workflow for acquiring NMR spectroscopic data.

## IR Spectroscopy

Infrared spectra were recorded on a Fourier transform spectrometer, for instance, a Nicolet 8700 or a Varian Scimitar FTS-2000.[4] Data can be obtained using the Attenuated Total Reflectance (ATR) technique or by preparing a potassium bromide (KBr) pellet containing the sample.

## Mass Spectrometry

High-resolution mass spectra (HRMS) were obtained using an electron ionization (EI) source on an instrument such as a GCT CA127 Micronass UK mass spectrometer.[4] This technique provides information on the molecular weight and fragmentation pattern of the compound.

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## References

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